molecular formula C15H16N4O3 B3018922 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 554423-81-3

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3018922
CAS No.: 554423-81-3
M. Wt: 300.318
InChI Key: WTJNCOHQJXIYHQ-UHFFFAOYSA-N
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Description

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

The molecule 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, similar to olomoucine analogues, has been explored for its potential anticancer properties. A study by Hayallah (2017) designed and synthesized olomoucine analogues, including compounds with structures related to this compound. These compounds demonstrated good to excellent inhibition activity against human breast cancer cell line MCF-7, suggesting potential anticancer applications for compounds with similar chemical structures Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity.

Adenosine Receptor Antagonism

Compounds structurally related to this compound have been evaluated for their affinity towards human adenosine receptors. Priego et al. (2002) synthesized 1H,3H-pyrido[2,1-f]purine-2,4-diones, akin to the chemical structure , and found them to exhibit significant antagonist effects, particularly against the A(3) adenosine receptor. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial Pyrido[2,1-f]purine-2,4-dione derivatives as a novel class of highly potent human A(3) adenosine receptor antagonists.

Synthesis Techniques

Research on this compound also extends to its synthesis techniques. Khaliullin and Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, offering insights into synthetic methodologies that could apply to related compounds. This research presents a novel route for synthesizing 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the synthetic versatility and potential modifications of compounds like this compound Thietanyl Protection in the Synthesis of 8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of the compound “3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” are currently unknown. This compound is a unique chemical provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Properties

IUPAC Name

3-benzyl-7-(2-methoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-8-7-18-10-16-13-12(18)14(20)17-15(21)19(13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJNCOHQJXIYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326412
Record name 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554423-81-3
Record name 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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